3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic organic compound characterized by a pyrazolo[3,4-d]pyrimidine core structure
Mechanism of Action
Target of Action
The primary target of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . The compound exerts significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . By blocking the activity of CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is significant because CDKs are essential regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other proteins involved in signal transduction pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting CDKs, leading to apoptosis. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and induces cell cycle arrest without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve significant biological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism, further contributing to its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and other regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazine with a suitable pyrimidinone derivative in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles. This method also enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of amino derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways.
Medicine: The compound has been investigated for its anticancer properties. It has demonstrated activity against various cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness: 3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique in its structural features and biological activity compared to similar compounds. Its specific arrangement of atoms and functional groups contribute to its distinct properties and applications.
Properties
IUPAC Name |
3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJBXZLPNBPBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15908-68-6 | |
Record name | 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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